MMP-2 vs. MMP-9 Inhibitory Selectivity Profile of the 2-Phenylethyl Imidazole Scaffold
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate inhibits MMP-2 with an IC50 of 66 µM and MMP-9 with an IC50 of 145 µM, yielding a ~2.2-fold selectivity for MMP-2 over MMP-9 in the same fluorescence-based assay [1]. By contrast, the structurally related 1-phenylethyl imidazole ester etomidate shows no meaningful MMP inhibition at comparable concentrations; its primary targets are GABAA receptors (EC50 ~0.3 µM for anesthesia) [2]. This target-class shift is dictated by the 2-phenylethyl substitution, making the compound a distinct starting point for MMP-focused medicinal chemistry.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MMP-2 IC50 = 6.60 × 10⁴ nM (66 µM); MMP-9 IC50 = 1.45 × 10⁵ nM (145 µM) |
| Comparator Or Baseline | Etomidate (1-phenylethyl imidazole-5-carboxylate): GABAA receptor EC50 ≈ 0.3 µM; no reported MMP-2/MMP-9 inhibition |
| Quantified Difference | ~2.2-fold selectivity for MMP-2 over MMP-9; target class shift from GABAA to MMP |
| Conditions | FRET-based assay using Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate, pH 7.5, 37 °C (BindingDB/US9487462) |
Why This Matters
For procurement decisions in MMP inhibitor programs, the 2-phenylethyl regioisomer provides an MMP-2-preferring scaffold that is absent in the widely available 1-phenylethyl imidazole ester class.
- [1] BindingDB Entry BDBM256146. Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate; MMP-2 and MMP-9 IC50 values extracted from US Patent US9487462. View Source
- [2] Forman, S.A. Clinical and molecular pharmacology of etomidate. Anesthesiology, 2011, 114(3), 695-707. View Source
